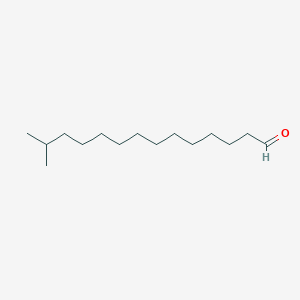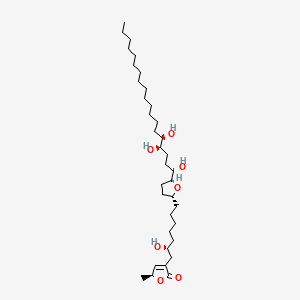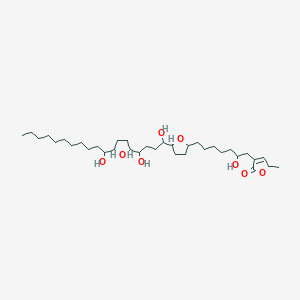
Trilobalicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trilobalicin belongs to the class of organic compounds known as annonaceous acetogenins. These are waxy derivatives of fatty acids (usually C32 or C34), containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl- substituted alpha, beta-unsaturated-gamma-lactone. One of their interesting structural features is a single, adjacent, or nonadjacent tetrahydrofuran (THF) or tetrahydropyran (THP) system with one or two flanking hydroxyl group(s) at the center of a long hydrocarbon chain. Trilobalicin is considered to be a practically insoluble (in water) and relatively neutral molecule. Trilobalicin has been primarily detected in urine. Within the cell, trilobalicin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, trilobalicin can be found in fruits. This makes trilobalicin a potential biomarker for the consumption of this food product.
Scientific Research Applications
1. Bioactive Properties
Trilobalicin, a nonadjacent bis-THF ring annonaceous acetogenin, was isolated from Asimina triloba and exhibits significant bioactive properties. It demonstrates cytotoxic selectivity for certain cancer cell lines, particularly lung (A-549) and breast (MCF-7), showing potency up to a million times that of adriamycin (He et al., 1997).
2. Receptor-Selective Actions
Bilobalide, a naturally occurring sesquiterpene trilactone with similar structural properties to Trilobalicin, demonstrates species-dependent and receptor-selective actions. It activates the rat constitutive androstane receptor (rCAR) but does not influence the activity of rat pregnane X receptor (rPXR), human CAR (hCAR), or human PXR (hPXR) (Lau et al., 2012).
3. Neuroprotective Effects
Studies on bilobalide, a compound structurally related to Trilobalicin, indicate its potential for neuroprotection. It preserves mitochondrial ATP synthesis, inhibits apoptotic damage, and suppresses hypoxia-induced membrane deterioration in the brain. These findings suggest its usefulness in therapy for disorders involving cerebral ischemia and neurodegeneration (Defeudis, 2002).
4. Antagonistic Actions at GABAA Receptors
Bilobalide, structurally akin to Trilobalicin, is an antagonist at α1β2γ2L GABAA receptors. It competes with γ-aminobutyric acid (GABA) and demonstrates properties of both competitive and noncompetitive antagonism (Huang et al., 2003).
5. Pharmacology and Safety
Bilobalide has been explored extensively for its pharmacological activities, including neuroprotective, antioxidative, anti-inflammatory, and cardiovascular protective activities. Pharmacokinetic studies indicate characteristics of rapid absorption, good bioavailability, and slow elimination (Lu et al., 2021).
properties
CAS RN |
189747-98-6 |
|---|---|
Product Name |
Trilobalicin |
Molecular Formula |
C35H62O8 |
Molecular Weight |
610.9 g/mol |
IUPAC Name |
4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C35H62O8/c1-3-4-5-6-7-8-9-13-16-29(37)33-21-22-34(43-33)31(39)19-18-30(38)32-20-17-28(42-32)15-12-10-11-14-27(36)24-26-23-25(2)41-35(26)40/h23,25,27-34,36-39H,3-22,24H2,1-2H3 |
InChI Key |
FTBUPRVFMAYNFL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCC(CC3=CC(OC3=O)C)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCC(CC3=CC(OC3=O)C)O)O)O)O |
synonyms |
trilobalicin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




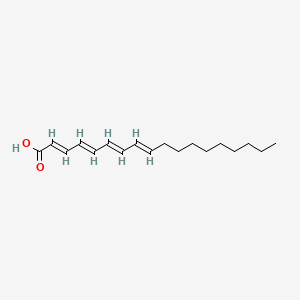
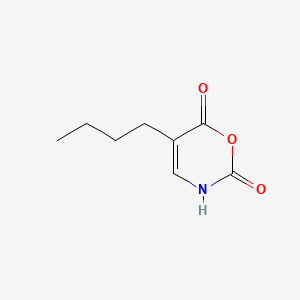



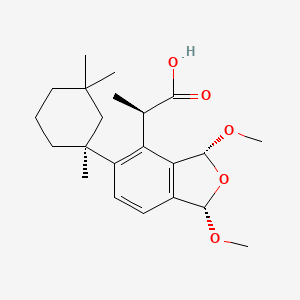
![[N'-[[(2R,5S)-5-[3-(diaminomethylideneamino)propyl]-1-methyl-3,7-dioxo-1,4-diazepan-2-yl]methyl]carbamimidoyl]urea](/img/structure/B1248110.png)


